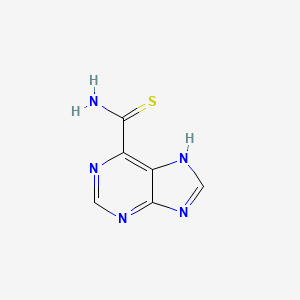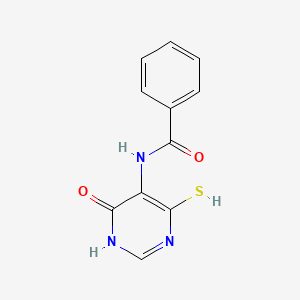![molecular formula C7H7N3O2S B12930774 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide CAS No. 111730-40-6](/img/structure/B12930774.png)
7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs reduce synthetic time, labor, and cost, and minimize the use of toxic chemicals. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of a wide variety of derivatives with potential biological activities .
Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. It has been studied for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to interfere with DNA replication in cancer cells .
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a scaffold for the design of bioactive molecules makes it valuable for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide involves its interaction with various molecular targets. For example, it can inhibit the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. Additionally, the compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparación Con Compuestos Similares
Thiazolo[3,2-a]pyridine derivatives: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Oxazolo[3,2-a]pyridine derivatives: These compounds have an oxazole ring fused to a pyridine ring and also show significant biological properties.
Uniqueness: The uniqueness of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide lies in its specific thiazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
Propiedades
Número CAS |
111730-40-6 |
|---|---|
Fórmula molecular |
C7H7N3O2S |
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12) |
Clave InChI |
NVNNTVUIKJMUPC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=O)C=C(N21)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


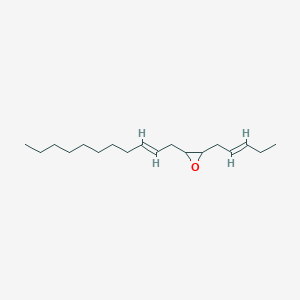
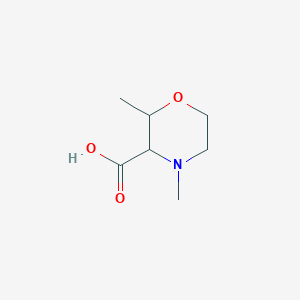
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
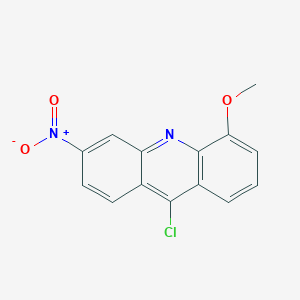
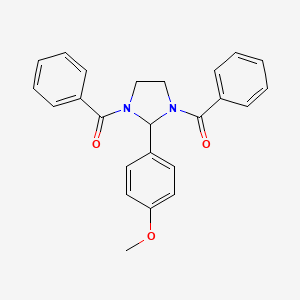
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
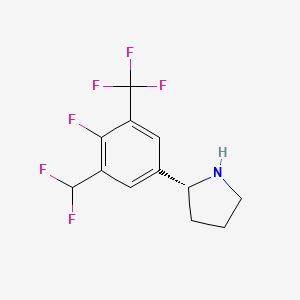
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
